2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps One common method starts with the preparation of the indole derivative, which is then coupled with a phenyl groupThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine
- 2-(1H-indol-3-ylthio)acetamide
- 1-(2-phenyl-1H-indol-3-yl)ethanone
Uniqueness
What sets 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one apart from similar compounds is its unique combination of an indole moiety, a phenyl group, and a piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-19(23-13-7-2-8-14-23)15-25-21-17-11-5-6-12-18(17)22-20(21)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYEBUHPCGFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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